molecular formula C11H17N3OS B15172677 N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide CAS No. 918960-31-3

N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide

Cat. No.: B15172677
CAS No.: 918960-31-3
M. Wt: 239.34 g/mol
InChI Key: RCOUGXFAWZAIKB-JTQLQIEISA-N
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Description

N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide is a synthetic cysteine derivative characterized by a thiol-containing L-cysteinamide backbone conjugated to a 4-aminophenethyl group. Recent studies highlight its efficacy as a depigmenting agent, particularly in inhibiting tyrosinase-mediated melanin synthesis in melanocytic cells. Unlike conventional thiol-based compounds, it demonstrates reduced cytotoxicity at effective concentrations, making it a promising candidate for dermatological applications such as treating hyperpigmentation disorders .

Properties

CAS No.

918960-31-3

Molecular Formula

C11H17N3OS

Molecular Weight

239.34 g/mol

IUPAC Name

(2R)-2-amino-N-[2-(4-aminophenyl)ethyl]-3-sulfanylpropanamide

InChI

InChI=1S/C11H17N3OS/c12-9-3-1-8(2-4-9)5-6-14-11(15)10(13)7-16/h1-4,10,16H,5-7,12-13H2,(H,14,15)/t10-/m0/s1

InChI Key

RCOUGXFAWZAIKB-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)[C@H](CS)N)N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(CS)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide typically involves the reaction of 2-(4-aminophenyl)ethylamine with L-cysteine. The reaction is carried out under mild conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and purity. This can involve the use of more efficient coupling agents and catalysts, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with amino acid residues in proteins, while the cysteinamide moiety can interact with thiol groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Compounds for Comparison

The antimelanogenic and safety profiles of N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide are best contextualized against three cysteine-related analogs:

L-Cysteine ethyl ester : A hydrophobic prodrug of L-cysteine designed to improve membrane permeability.

N-Acetyl-L-cysteinamide : A cell-permeable thiol compound developed to elevate intracellular glutathione levels.

Cysteamine: A endogenous metabolite derived from coenzyme A degradation, previously known for melanin inhibition.

Key Findings :

  • This compound demonstrated significant melanin reduction at both concentrations without cytotoxicity, outperforming all analogs .
  • Cysteamine exhibited slight efficacy at 0.5 mM but caused severe cytotoxicity at 1.0 mM, limiting its therapeutic utility .

Structural and Functional Advantages

  • Thiol Accessibility: The free thiol group in this compound enables direct interaction with tyrosinase, unlike N-acetylated or esterified derivatives, which require metabolic activation .
  • Aromatic Substitution: The 4-aminophenethyl group may enhance target binding via π-π interactions or hydrogen bonding, absent in simpler analogs like cysteamine.
  • Reduced Reactivity: Unlike cysteamine, which forms disulfide bonds aggressively, the phenethyl moiety in this compound may stabilize the thiol group, mitigating oxidative stress and cytotoxicity .

Biological Activity

N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11H14N2O2S. Its structure features a cysteine moiety linked to a 4-aminophenyl group through an ethyl chain, which may contribute to its bioactivity.

PropertyValue
Molecular FormulaC11H14N2O2S
Molecular Weight238.31 g/mol
SolubilitySoluble in water
pKa9.0

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1464
Bacillus subtilis1632
Escherichia coli81024
Pseudomonas aeruginosa81024
Candida albicans1564

The Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the compound required to inhibit microbial growth. The results suggest that the compound is particularly effective against Gram-positive bacteria and yeast.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. It has been shown to inhibit histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival.

Case Study: HDAC Inhibition

A study reported that derivatives of compounds similar to this compound exhibited IC50 values in the nanomolar range against HDAC enzymes, indicating strong inhibitory activity. For instance:

  • HDAC1 : IC50 = 95.2 nM
  • HDAC2 : IC50 = 260.7 nM
  • HDAC3 : IC50 = 255.7 nM

The anticancer mechanism appears to involve cell cycle arrest and apoptosis induction in cancer cell lines, highlighting the therapeutic potential of this compound in oncology.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and microbial resistance.
  • Cell Cycle Modulation : It induces G2/M phase arrest in cancer cells, leading to increased apoptosis.
  • Antioxidant Properties : The presence of the thiol group in cysteine may contribute to antioxidant effects, further enhancing its biological profile.

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